Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate
Overview
Description
Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate is a compound that belongs to the class of naphthyridines, which are heterocyclic compounds containing a naphthyridine moiety. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related naphthyridine compounds has been achieved through various methods. For instance, the Pfitzinger-type condensation has been used to obtain bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, starting from 2-aminopyridine and proceeding through a condensation reaction with a 2-acetylazaaromatic species in ethanolic KOH . Another approach involves the tandem SNAr-addition-elimination reaction, which has been employed to prepare a series of N-substituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate esters from ethyl 2-(2-chloronicotinoyl)acetate . Additionally, the Grohe-Heitzer reaction, enhanced by microwave irradiation, has been used to synthesize ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, an important intermediate for naphthyridone derivatives .
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives is characterized by the presence of a naphthyridine core, which can be modified at various positions to yield different derivatives. For example, ethyl naphth[2,3-f]isoindole-1-carboxylate exists in a 2H-form both in solution and as a solid . The structural modifications can significantly influence the electronic and steric properties of these compounds, which in turn affects their reactivity and potential applications.
Chemical Reactions Analysis
Naphthyridine derivatives can undergo various chemical reactions, including cyclization, substitution, and dimerization. For instance, ethyl naphth[2,3-f]isoindole-1-carboxylate can dimerize under aerobic conditions to give a dianthradiazafulvalene derivative . The reactivity of these compounds can be exploited to synthesize a wide range of heterocyclic systems with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure. These properties include solubility, melting points, and the ability to form complexes with metals. The 4-carboxy-1,8-naphthyrid-2-yl moiety, for example, promotes lower energy electronic absorption in its metal complexes and provides a useful tether for anchoring the ligand to a semiconductor surface . The antibacterial evaluation of certain naphthyridine derivatives has shown that some compounds exhibit protective effects against E. coli and other gram-negative bacterial pathogenic infections .
Scientific Research Applications
Microwave-assisted Synthesis
Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate serves as an important intermediate in the synthesis of naphthyridone derivatives, which are noted for their broad spectrum of biological activity. A microwave-assisted synthesis method has been developed, offering a simpler and more efficient approach compared to traditional methods by reducing both the time and steps required in the synthesis process. This advancement highlights the compound's utility in facilitating the preparation of biologically significant derivatives (Leyva-Ramos, Leyva, Cardoso-Ortiz, & Hernández-López, 2017).
Synthesis of Substituted Pyrimido and Naphthyridines
The compound has also been used as a precursor in the synthesis of nalidixic acid, which is further converted through various synthetic steps into substituted pyrimido[4,5-b] and [5,4-c][1,8]naphthyridines. These compounds are of interest due to their potential applications in medicinal chemistry, showcasing the versatility of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate in the synthesis of complex heterocyclic structures (Plisson & Chenault, 2001).
Development of Antibacterial Compounds
Further research has demonstrated the utility of this compound in synthesizing novel azetidino[2,3- b ][1,8]naphthyridin-2(1 H )-ones and 1,2,4-triazolo [4,3 -a ][1,8] naphthyridines. These derivatives have been evaluated for their antibacterial activity, indicating the potential of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate as a precursor for developing new antibacterial agents (Mogilaiah, Reddy, Rao, & Reddy, 2003).
Ligand Synthesis for Metal Complexes
It also plays a critical role in the synthesis of 4-carboxy-1,8-naphthyridines, which are valued for their ability to lower energy electronic absorption in metal complexes and for providing a functional tether for anchoring ligands to semiconductor surfaces. This aspect underscores its significance in the field of materials chemistry, especially in applications related to photovoltaics and photocatalysis (Zong, Zhou, & Thummel, 2008).
Safety And Hazards
The safety information for Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
properties
IUPAC Name |
ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-3-17-12(16)9-6-14-11-8(10(9)13)5-4-7(2)15-11/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTABMXYYNWMQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC(=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441809 | |
Record name | Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate | |
CAS RN |
33331-57-6 | |
Record name | Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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